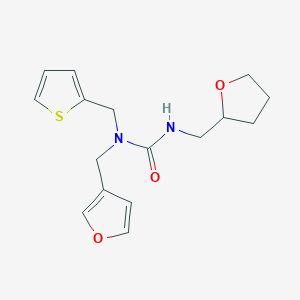

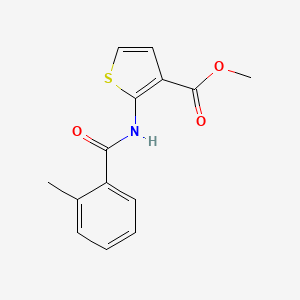

![molecular formula C19H23NO5S B2808150 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide CAS No. 946286-18-6](/img/structure/B2808150.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d][1,3]dioxol-5-ylboronic acid is a boronic acid that can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . It has been shown to have high selectivity for kinases and is a good ligand for the study of receptor subtypes . This compound also has inhibitory activity against malaria parasites and amines .

Synthesis Analysis

Benzo[d][1,3]dioxol-5-ylboronic acid can be used as an intermediate in the synthesis of antimalarial drugs that are amines . It can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .Molecular Structure Analysis

The molecular structure of a related compound, (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one, was optimized geometrically using Density Functional Theory (DFT) calculations at the B3LYP/6–311 G++(d,p) basis set level and compared with the experimental values . Molecular orbital calculations providing electron-density plots of HOMO and LUMO molecular orbitals and molecular electrostatic potentials (MEP) were also computed both with the DFT/B3LYP/6–311 G++(d,p) basis set .Chemical Reactions Analysis

As mentioned earlier, Benzo[d][1,3]dioxol-5-ylboronic acid can participate in cross-coupled reactions with palladium complexes and azides under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Sodium (E)-3- (benzo [d] [1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, are as follows: Empirical Formula (Hill Notation): C10H7NaO4, Molecular Weight: 214.15 .Scientific Research Applications

1. Functionalization and Hydrophilicity Improvement

- Usage in Functionalization: This compound can be used for the functionalization of dyes, polymers, nucleosides, and proteins to improve their hydrophilicity, as described in a study about 1,3‐Propanesultone, a related compound (Sikervar, 2014).

2. Catalytic Applications

- Synthesis of Derivatives: It has been used as a catalyst for the synthesis of various derivatives, such as 9-aryl-1,8-dioxo-octahydroxanthenes (Khazaei et al., 2016).

3. Synthesis of Sulfonamides

- Cross-Coupling Reactions: The compound is effective in cross-coupling reactions of 3-bromopyridine and sulfonamides, leading to the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

4. Antimicrobial and Antifungal Activities

- Synthesis of N-Sulfonates: This compound is used in the synthesis of quaternary ammonium salts with sulfonate groups, demonstrating antimicrobial and antifungal activities (Fadda et al., 2016).

5. Polymer Modification

- Amine Treatment: It has been used in the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, enhancing their applications in medical fields (Aly & El-Mohdy, 2015).

6. GABAB Receptor Antagonists

- Synthesis of Specific Antagonists: The compound has been synthesized as a GABAB receptor antagonist, with specific applications in neurological research (Hughes & Prager, 1997).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, it’s worth noting that Benzo[d][1,3]dioxol-5-ylboronic acid has been shown to have high selectivity for kinases and is a good ligand for the study of receptor subtypes . This compound also has inhibitory activity against malaria parasites and amines .

Safety and Hazards

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c21-26(22,20-11-4-8-16-6-2-1-3-7-16)13-5-12-23-17-9-10-18-19(14-17)25-15-24-18/h1-3,6-7,9-10,14,20H,4-5,8,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGRGABECIRYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

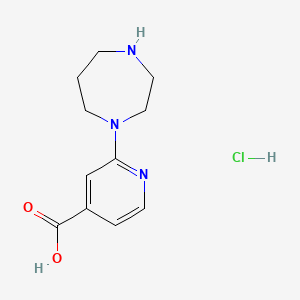

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)

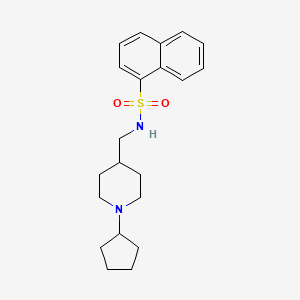

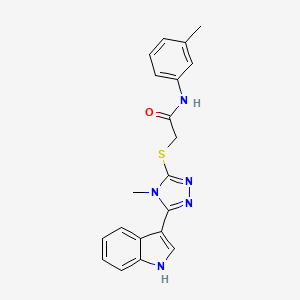

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

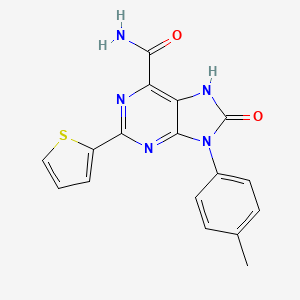

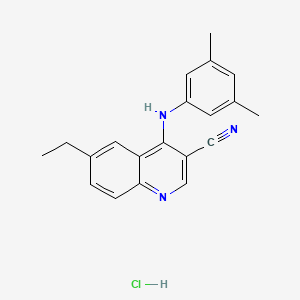

![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)

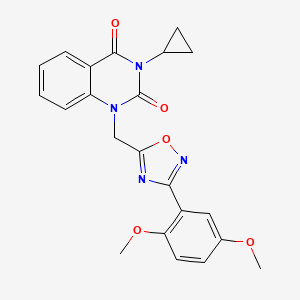

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)